Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)-
Overview
Description
Tricyclo[33113,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- involves multiple steps. The initial step typically includes the formation of the tricyclo[3.3.1.13,7]decane core, followed by the introduction of the carboxamide group. The final step involves the attachment of the N-(6-ethoxy-2-benzothiazolyl) moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- involves its interaction with specific molecular targets. The benzothiazolyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(2-bromoethyl)-: This compound has a similar tricyclic structure but differs in the substituent attached to the carboxamide group.
N-(prop-2-ynyl)tricyclo[3.3.1.13,7]decane-1-carboxamide: Another similar compound with a different substituent, leading to distinct chemical and biological properties.
1-adamantanecarboxylic acid: This compound shares the tricyclic core but has a carboxylic acid group instead of a carboxamide.
The uniqueness of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- lies in its specific substituent groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-2-24-15-3-4-16-17(8-15)25-19(21-16)22-18(23)20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPDKWRUKLTLJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157146 | |
Record name | N-(6-Ethoxy-2-benzothiazolyl)tricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34330-28-4 | |
Record name | N-(6-Ethoxy-2-benzothiazolyl)tricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34330-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Ethoxy-2-benzothiazolyl)tricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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